9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-
CAS No.: 94945-23-0
Cat. No.: VC18481439
Molecular Formula: C26H21BrN6O2
Molecular Weight: 529.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94945-23-0 |
|---|---|
| Molecular Formula | C26H21BrN6O2 |
| Molecular Weight | 529.4 g/mol |
| IUPAC Name | 1-amino-2-bromo-4-[[4-phenyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione |
| Standard InChI | InChI=1S/C26H21BrN6O2/c1-13(2)29-25-31-24(14-8-4-3-5-9-14)32-26(33-25)30-18-12-17(27)21(28)20-19(18)22(34)15-10-6-7-11-16(15)23(20)35/h3-13H,28H2,1-2H3,(H2,29,30,31,32,33) |
| Standard InChI Key | NYLRCVQCELLYNI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=NC(=NC(=N1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)C5=CC=CC=C5 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Composition
The compound’s IUPAC name reflects its intricate structure:
-
Anthracenedione backbone: A fused tricyclic system with ketone groups at positions 9 and 10.
-
Substituents:
-
1-Amino group: Provides nucleophilic reactivity.
-
2-Bromo group: Introduces electrophilic character and potential for cross-coupling reactions.
-
4-[[4-[(1-Methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]: A triazinyl-aryl moiety conferring steric bulk and π-π stacking capabilities.
-
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₃BrN₆O₂ | |
| Molecular Weight | 563.43 g/mol | |
| Solubility (Polar Solvents) | Low; soluble in DMSO, DMF | |
| Melting Point | 245–250°C (decomposes) |
The bromine atom at position 2 enhances halogen bonding potential, while the triazinyl group facilitates interactions with biological targets such as DNA or enzymes .
Synthetic Methodologies
Stepwise Synthesis
Industrial production typically involves three stages:
-
Bromination of Anthracenedione:
-
Amination at Position 1:
-
Triazinyl Group Installation:
Table 2: Comparative Synthesis Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ullmann Coupling | CuI, DMF, 120°C, 24h | 68 | 98 |
| Buchwald-Hartwig | Pd(dba)₂, Xantphos, 100°C | 72 | 97 |
| Microwave-Assisted | CuO, DMSO, 150°C, 30min | 85 | 99 |
Microwave-assisted synthesis significantly improves yield and reduces reaction time, though scalability remains challenging .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The bromo group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .
Reductive Amination
Catalytic hydrogenation (H₂, Pd/C) reduces the anthracenedione carbonyl groups, yielding amino-alcohol intermediates with fluorescent properties .
Table 3: Common Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, Base | Biaryl Anthracenediones |
| Nucleophilic Aromatic Substitution | RNH₂, CuI, DMF | Triazinyl-Modified Derivatives |
| Oxidation | KMnO₄, H₂SO₄ | Quinone-Imine Complexes |
Applications in Scientific Research
Dye-Sensitized Solar Cells (DSSCs)
The compound’s extended π-system and electron-withdrawing groups enable light absorption in the 400–600 nm range. In DSSCs, it achieves a photon-to-current efficiency (PCE) of 6.2% when paired with TiO₂ photoanodes .
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923):
-
Minimum Inhibitory Concentration (MIC): 8 µg/mL
-
Mechanism: Disruption of cell membrane integrity via lipid peroxidation .
Environmental and Regulatory Considerations
Ecotoxicology
Data from analogous brominated anthraquinones suggest:
Industrial Waste Management
A 2017 study detected anthracenedione derivatives in wastewater from Chinese chemical parks at concentrations up to 1.2 µg/L, necessitating advanced oxidation processes (AOPs) for remediation .
Comparison with Structural Analogues
Table 4: Key Analogues and Properties
The triazinyl group in 94945-23-0 enhances solubility in aprotic solvents compared to methyl or dichloro analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume